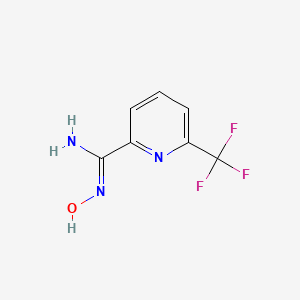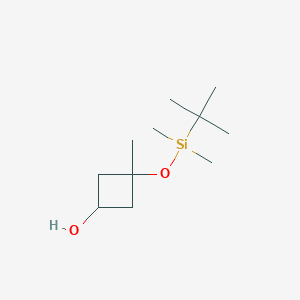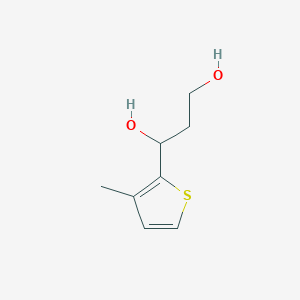
4-Fluoro-2-methoxy-1-(1-methoxyvinyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2-methoxy-1-(1-methoxyvinyl)benzene is an organic compound with a complex structure that includes a benzene ring substituted with a fluoro group, a methoxy group, and a methoxyvinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methoxy-1-(1-methoxyvinyl)benzene can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using appropriate boron reagents and palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-2-methoxy-1-(1-methoxyvinyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2-methoxy-1-(1-methoxyvinyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials and specialty chemicals
Wirkmechanismus
The mechanism of action of 4-Fluoro-2-methoxy-1-(1-methoxyvinyl)benzene involves its interaction with specific molecular targets and pathways. For example, in electrophilic aromatic substitution reactions, the compound forms a sigma-bond with the electrophile, generating a positively charged intermediate. This intermediate then undergoes further reactions to yield the final substituted product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Fluoro-4-methoxybenzene: Similar structure but lacks the methoxyvinyl group.
4-Bromo-2-fluoroanisole: Contains a bromo group instead of a methoxyvinyl group.
1-Fluoro-4-methoxy-2-nitrobenzene: Contains a nitro group instead of a methoxyvinyl group.
Uniqueness
4-Fluoro-2-methoxy-1-(1-methoxyvinyl)benzene is unique due to the presence of the methoxyvinyl group, which imparts distinct chemical properties and reactivity compared to its similar compounds. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.
Eigenschaften
Molekularformel |
C10H11FO2 |
|---|---|
Molekulargewicht |
182.19 g/mol |
IUPAC-Name |
4-fluoro-2-methoxy-1-(1-methoxyethenyl)benzene |
InChI |
InChI=1S/C10H11FO2/c1-7(12-2)9-5-4-8(11)6-10(9)13-3/h4-6H,1H2,2-3H3 |
InChI-Schlüssel |
PKZMOAUDFAXURT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)F)C(=C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl Bicyclo[2.2.1]hept-5-ene-2-sulfonate](/img/structure/B13679854.png)



![7-Amino-5-methylthio-2-(2-thienyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13679867.png)
![Methyl 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13679870.png)


![[3-(6-Quinolyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13679879.png)



